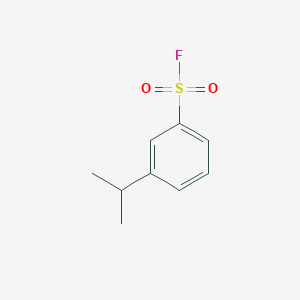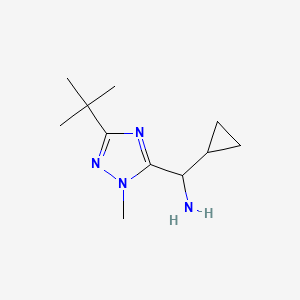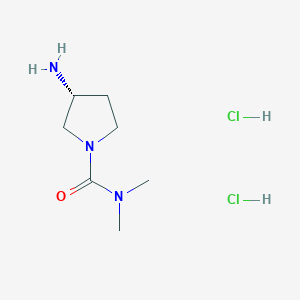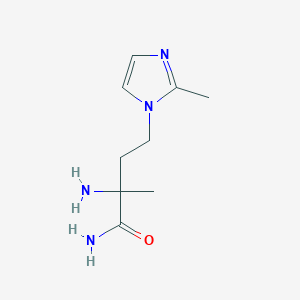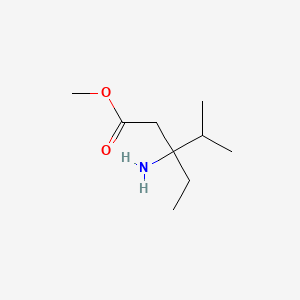
Methyl 3-amino-3-ethyl-4-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-3-ethyl-4-methylpentanoate is an organic compound that belongs to the class of amino esters. This compound is characterized by the presence of an amino group, an ester functional group, and a branched carbon chain. It is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-amino-3-ethyl-4-methylpentanoate can be synthesized through a multi-step process involving the esterification of the corresponding carboxylic acid followed by the introduction of the amino group. The typical synthetic route involves the following steps:
Esterification: The carboxylic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid to form the methyl ester.
Amination: The methyl ester is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-amino-3-ethyl-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino esters.
Aplicaciones Científicas De Investigación
Methyl 3-amino-3-ethyl-4-methylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 3-amino-3-ethyl-4-methylpentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. These interactions and reactions contribute to the compound’s biological and chemical activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-amino-3-methylpentanoate
- Ethyl 3-amino-4-methylpentanoate
- Methyl 3-amino-3-ethylbutanoate
Uniqueness
Methyl 3-amino-3-ethyl-4-methylpentanoate is unique due to its specific branched structure and the presence of both an amino group and an ester functional group. This combination of features imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C9H19NO2 |
|---|---|
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
methyl 3-amino-3-ethyl-4-methylpentanoate |
InChI |
InChI=1S/C9H19NO2/c1-5-9(10,7(2)3)6-8(11)12-4/h7H,5-6,10H2,1-4H3 |
Clave InChI |
LRMULHQFLNBXGQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC(=O)OC)(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B13626596.png)

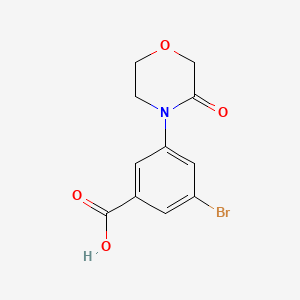

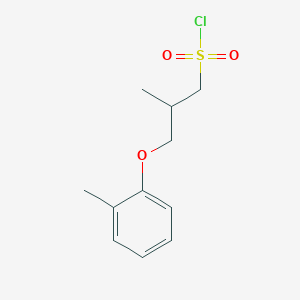
![(1S)-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-amine](/img/structure/B13626630.png)
